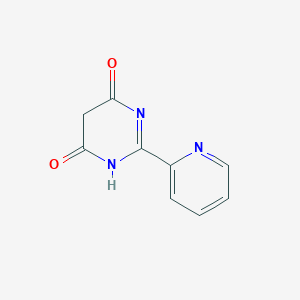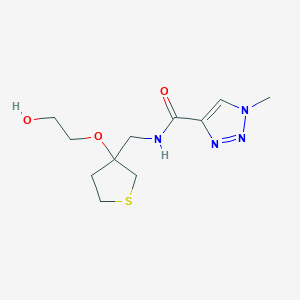
N-((3-(2-羟乙氧基)四氢噻吩-3-基)甲基)-1-甲基-1H-1,2,3-三唑-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide is a nitrogen-containing heterocyclic compound This compound is of interest due to its unique structure, which combines a thiolane ring, a triazole ring, and a carboxamide group
科学研究应用
N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
Target of Action
It is known that 1,2,3-triazoles, the core structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . They show versatile biological activities and are part of essential building blocks like amino acids, nucleotides, etc .
Mode of Action
1,2,3-triazoles are known to interact with the amino acids present in the active site of various receptors . These interactions involve various mechanisms like electrostatic interaction, Pi- anion interaction, hydrogen bonding, and Van der Waals interaction .
Biochemical Pathways
1,2,3-triazoles have been found to interact with numerous biological pathways due to their ability to bind with various enzymes and receptors .
Result of Action
Compounds with a 1,2,3-triazole core have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular effects .
Action Environment
It is known that the 1,2,3-triazole ring has high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the thiolane ring, followed by the introduction of the hydroxyethoxy group. The triazole ring is then formed through a cycloaddition reaction, and finally, the carboxamide group is introduced.
Thiolane Ring Formation: The thiolane ring can be synthesized through a nucleophilic substitution reaction involving a suitable thiol and an epoxide.
Hydroxyethoxy Group Introduction: The hydroxyethoxy group is introduced via an etherification reaction using ethylene glycol and a suitable leaving group.
Triazole Ring Formation: The triazole ring is formed through a Huisgen cycloaddition reaction between an azide and an alkyne.
Carboxamide Group Introduction: The carboxamide group is introduced through an amidation reaction using a suitable amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency.
化学反应分析
Types of Reactions
N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The hydroxyethoxy group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used as an antimicrobial agent.
Bis(2-ethylhexyl) terephthalate: A plasticizer used in the production of flexible plastics.
Uniqueness
N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to its combination of a thiolane ring, a triazole ring, and a carboxamide group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds, making it a valuable molecule for various applications.
属性
IUPAC Name |
N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3S/c1-15-6-9(13-14-15)10(17)12-7-11(18-4-3-16)2-5-19-8-11/h6,16H,2-5,7-8H2,1H3,(H,12,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBSUVDYAALKRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC2(CCSC2)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
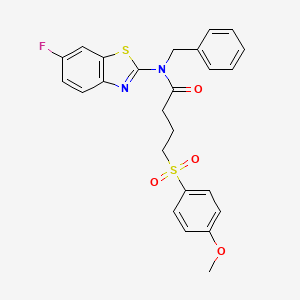
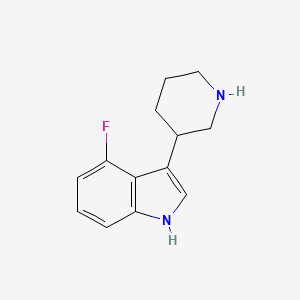


![2-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridine](/img/structure/B2523185.png)
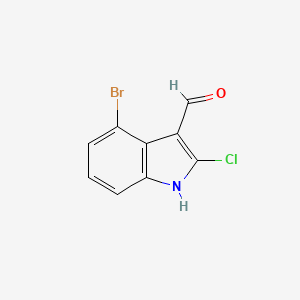
![5-Bromo-2-(diethoxymethyl)-3H-imidazo[4,5-b]pyrazine](/img/structure/B2523187.png)


![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one](/img/structure/B2523196.png)

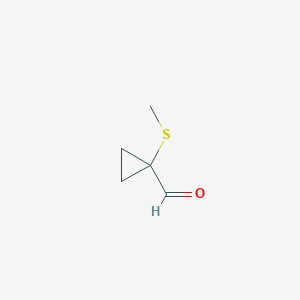
![(E)-3-(3-methoxyphenyl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2523202.png)
